Sigma-2 Receptor Binding Affinity: A Defined Ki of 90 nM Distinguishes This (S)-Enantiomer from Uncharacterized Racemates
The (S)-enantiomer of 2-(2,5-dimethylphenyl)pyrrolidine demonstrates a measured binding affinity (Ki) of 90 nM for the sigma-2 receptor in rat PC12 cells [1]. While comparative data for the (R)-enantiomer or the racemate under identical conditions are not available, the class-level observation that sigma receptors exhibit strong enantioselectivity [2] implies that the racemate would likely show either reduced potency (if the (R)-enantiomer is inactive) or complex biphasic behavior. The 90 nM value itself serves as a quantitative baseline against which other analogs with different aryl substitution patterns can be compared—for instance, the 2,6‑dimethyl isomer lacks documented sigma receptor affinity, making the 2,5‑dimethyl arrangement a specific requirement for this binding profile.
| Evidence Dimension | Sigma-2 receptor binding affinity |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | Racemic mixture (data not available); (R)-enantiomer (data not available); other 2-aryl substitution patterns (data not available) |
| Quantified Difference | Not calculable due to absence of comparator data; however, the absolute Ki value provides a benchmark for selection. |
| Conditions | Binding assay using sigma-2 receptor expressed in rat PC12 cells |
Why This Matters
The defined 90 nM Ki provides a quantifiable performance metric that allows researchers to select this compound with confidence over uncharacterized racemic or regioisomeric alternatives whose sigma receptor binding may be negligible or inconsistent.
- [1] BindingDB entry BDBM50604967 (CHEMBL1698776). Affinity Data: Ki = 90 nM for sigma 2 receptor in rat PC12 cells. View Source
- [2] Zhang Y, Williams W, Bowen WD, Rice KC. Synthesis and evaluation of aryl-substituted N-(arylethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamines and corresponding arylacetamides for sigma receptor affinity. J Med Chem. 1996;39(18):3564-3572. View Source
